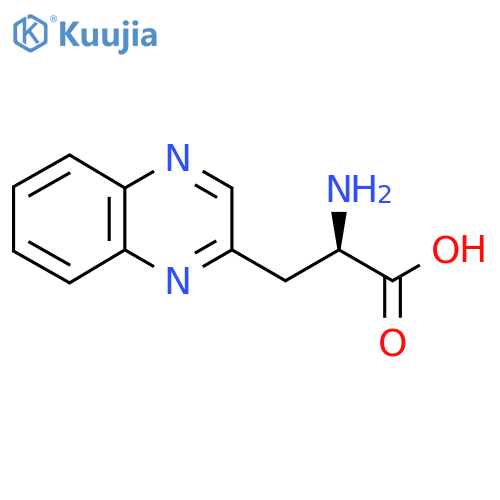

Cas no 2002401-01-4 ((2R)-2-amino-3-quinoxalin-2-yl-propanoic acid)

(2R)-2-amino-3-quinoxalin-2-yl-propanoic acid 化学的及び物理的性質

名前と識別子

-

- (R)-2-Amino-3-(quinoxalin-2-yl)propanoic acid

- D-3-(2-quinoxalinyl)-alanine

- (2R)-2-amino-3-quinoxalin-2-yl-propanoic acid

-

- インチ: 1S/C11H11N3O2/c12-8(11(15)16)5-7-6-13-9-3-1-2-4-10(9)14-7/h1-4,6,8H,5,12H2,(H,15,16)/t8-/m1/s1

- InChIKey: AVZRALYARGQMPH-MRVPVSSYSA-N

- ほほえんだ: OC([C@@H](CC1C=NC2C=CC=CC=2N=1)N)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 260

- トポロジー分子極性表面積: 89.1

- 疎水性パラメータ計算基準値(XlogP): -2.1

(2R)-2-amino-3-quinoxalin-2-yl-propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBI0068-1G |

(2R)-2-amino-3-quinoxalin-2-yl-propanoic acid |

2002401-01-4 | 95% | 1g |

¥ 6,468.00 | 2023-04-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBI0068-5G |

(2R)-2-amino-3-quinoxalin-2-yl-propanoic acid |

2002401-01-4 | 95% | 5g |

¥ 19,404.00 | 2023-04-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBI0068-1g |

(2R)-2-amino-3-quinoxalin-2-yl-propanoic acid |

2002401-01-4 | 95% | 1g |

¥6463.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBI0068-500mg |

(2R)-2-amino-3-quinoxalin-2-yl-propanoic acid |

2002401-01-4 | 95% | 500mg |

¥4313.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBI0068-250.0mg |

(2R)-2-amino-3-quinoxalin-2-yl-propanoic acid |

2002401-01-4 | 95% | 250.0mg |

¥2584.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBI0068-500.0mg |

(2R)-2-amino-3-quinoxalin-2-yl-propanoic acid |

2002401-01-4 | 95% | 500.0mg |

¥4313.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBI0068-250MG |

(2R)-2-amino-3-quinoxalin-2-yl-propanoic acid |

2002401-01-4 | 95% | 250MG |

¥ 2,587.00 | 2023-04-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBI0068-100MG |

(2R)-2-amino-3-quinoxalin-2-yl-propanoic acid |

2002401-01-4 | 95% | 100MG |

¥ 1,617.00 | 2023-04-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBI0068-5g |

(2R)-2-amino-3-quinoxalin-2-yl-propanoic acid |

2002401-01-4 | 95% | 5g |

¥19389.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBI0068-1.0g |

(2R)-2-amino-3-quinoxalin-2-yl-propanoic acid |

2002401-01-4 | 95% | 1.0g |

¥6463.0000 | 2024-08-03 |

(2R)-2-amino-3-quinoxalin-2-yl-propanoic acid 関連文献

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

(2R)-2-amino-3-quinoxalin-2-yl-propanoic acidに関する追加情報

Introduction to (2R)-2-amino-3-quinoxalin-2-yl-propanoic acid (CAS No. 2002401-01-4)

(2R)-2-amino-3-quinoxalin-2-yl-propanoic acid (CAS No. 2002401-01-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of amino acids with a quinoxaline moiety, which imparts it with distinct chemical and biological properties.

The quinoxaline ring, a six-membered heterocyclic compound containing two nitrogen atoms, is a key structural element in (2R)-2-amino-3-quinoxalin-2-yl-propanoic acid. This ring system is known for its ability to form stable complexes with various metal ions, which can influence the compound's pharmacological properties. The presence of the amino group and the carboxylic acid group in the molecule further enhances its reactivity and versatility in chemical reactions.

Recent studies have highlighted the potential of (2R)-2-amino-3-quinoxalin-2-yl-propanoic acid in various therapeutic applications. One notable area of research is its anti-cancer properties. A study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits significant cytotoxic effects against several human cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are crucial processes in cancer therapy.

In addition to its anti-cancer activity, (2R)-2-amino-3-quinoxalin-2-yl-propanoic acid has shown promise as an anti-inflammatory agent. Research conducted at the University of California, Los Angeles (UCLA) demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that it may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of (2R)-2-amino-3-quinoxalin-2-yl-propanoic acid have also been investigated. A study published in the European Journal of Pharmaceutical Sciences in 2020 reported that this compound has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for further development as a drug candidate. The compound's stability under physiological conditions and its ability to cross the blood-brain barrier have also been confirmed, indicating its potential for central nervous system (CNS) disorders.

The synthesis of (2R)-2-amino-3-quinoxalin-2-yl-propanoic acid has been optimized using modern synthetic techniques. One common approach involves the condensation of 2-chloroquinoxaline with (S)-alanine followed by deprotection steps to yield the final product. This method ensures high yields and purity, making it suitable for large-scale production.

Safety and toxicity studies are essential for any potential drug candidate. Preliminary toxicological evaluations have shown that (2R)-2-amino-3-quinoxalin-2-yl-propanoic acid has low toxicity at therapeutic doses. However, further studies are needed to fully assess its safety profile, particularly in long-term use.

In conclusion, (2R)-2-amino-3-quinoxalin-2-yl-propanoic acid (CAS No. 2002401-01-4) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences.

2002401-01-4 ((2R)-2-amino-3-quinoxalin-2-yl-propanoic acid) 関連製品

- 2680612-90-0(3-(3,5-dinitrophenyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 2227739-93-5((2S)-2-amino-2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol)

- 477539-05-2(methyl 4-2-(5-nitrofuran-2-amido)-1,3-thiazol-4-ylbenzoate)

- 2680721-43-9(tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate)

- 1261681-54-2(2,3-Bis(perfluorophenyl)pyridine-6-acetonitrile)

- 325970-25-0([(5-Hydroxy-pyridine-3-carbonyl)-amino]-acetic acid)

- 177735-09-0((3-Methylthiophen-2-yl)boronic acid)

- 642092-85-1(4-(1-methyl-1H-imidazol-2-yl)sulfanylbutan-1-amine)

- 2870673-92-8(N-(3-Cyanocyclobutyl)-N-[(2-propen-1-yloxy)carbonyl]glycine)

- 2059972-04-0(tert-butyl 6-nitro-4-oxo-3,4-dihydrospiro1-benzopyran-2,3'-piperidine-1'-carboxylate)